An In-depth Technical Guide to 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
An In-depth Technical Guide to 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is a substituted nitroaniline compound that holds potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of functional groups—a bromine atom, an ethoxy group, a secondary isopropylamino group, and a nitro group on a benzene ring—offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential reactivity, drawing upon data for the compound itself where available and making logical inferences from closely related analogues. This document is intended to serve as a valuable resource for researchers in drug discovery and materials science, providing the foundational knowledge needed to effectively utilize this compound in their synthetic endeavors.
Core Chemical and Physical Properties
Precise experimental data for 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is not extensively available in public literature. However, its fundamental properties can be established from supplier information and computational predictions.
Identifiers and Structure
The structural and identifying information for 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline | N/A |
| CAS Number | 1330750-39-4 | [1][2] |
| Molecular Formula | C₁₁H₁₅BrN₂O₃ | [1] |
| Molecular Weight | 303.15 g/mol | [1] |
| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)Br)[O-] | N/A |
Diagram 1: Chemical Structure of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
Physicochemical Properties (Predicted)
The following table outlines predicted physicochemical properties. These values are computationally derived and should be used as estimates.
| Property | Value | Notes |
| Appearance | Likely a yellow or orange solid | Based on related nitroaniline compounds.[3] |
| Storage | Sealed in dry, 2-8°C | [1] |
Proposed Synthesis Pathway
Diagram 2: Proposed Synthesis of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
A plausible multi-step synthesis pathway.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on general methods for aniline derivatization.
Step 1: Acetylation of 4-Bromo-2-nitroaniline
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In a round-bottom flask, dissolve 4-bromo-2-nitroaniline in glacial acetic acid.
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Slowly add acetic anhydride to the solution while stirring.
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Heat the mixture under reflux for a specified period to ensure complete reaction.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain N-(4-bromo-2-nitrophenyl)acetamide.
Step 2: Ethoxylation of N-(4-bromo-2-nitrophenyl)acetamide
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In a suitable solvent such as dimethylformamide (DMF), dissolve the product from Step 1.
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Add a source of ethoxide, such as sodium ethoxide.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction by TLC.
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After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer and concentrate it to yield N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide.
Step 3: Deacetylation
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Reflux the acetylated compound from Step 2 in an acidic or basic aqueous solution (e.g., HCl or NaOH).
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Continue heating until TLC analysis indicates the complete disappearance of the starting material.
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Neutralize the reaction mixture and extract the product with a suitable organic solvent.
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Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield 4-bromo-5-ethoxy-2-nitroaniline.
Step 4: N-Isopropylation
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Dissolve 4-bromo-5-ethoxy-2-nitroaniline in a polar aprotic solvent like DMF.
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Add a base, such as potassium carbonate, to the mixture.
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Add 2-iodopropane dropwise to the suspension.
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Heat the mixture to drive the alkylation reaction.
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Monitor the formation of the product by TLC.
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Once the reaction is complete, add water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain pure 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline.
Expected Reactivity and Chemical Behavior
The reactivity of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is governed by its multiple functional groups.
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Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and can be reduced to an amino group, which is a common transformation in the synthesis of various bioactive molecules.[4]
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Amino Group: The secondary isopropylamino group can undergo acylation and alkylation reactions.[4]
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Aromatic Ring: The substituted benzene ring can participate in nucleophilic aromatic substitution, particularly at the position activated by the nitro group. The bromine atom can be replaced by other functional groups through transition-metal-catalyzed cross-coupling reactions.
Spectroscopic Analysis (Anticipated)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the isopropyl group (a septet and a doublet). The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.
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¹³C NMR: The carbon NMR would display signals corresponding to all unique carbon atoms in the molecule, including the two aromatic carbons attached to bromine and the amino group, the four other aromatic carbons, and the carbons of the ethoxy and isopropyl groups.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.
Safety and Handling
Specific toxicity data for 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is not available. However, based on the data for the closely related compound 4-bromo-2-nitroaniline, it should be handled with care.[5]
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Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction and respiratory irritation.[5]
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Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Potential Applications
Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[6] 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline, with its multiple points for functionalization, could serve as a key building block in the development of novel compounds in these areas. For instance, the nitro group can be reduced to an amine, which can then be further modified, making this compound a precursor to more complex diamine structures.
Conclusion
4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is a chemical compound with significant potential for synthetic applications. While detailed experimental data is currently limited, this guide provides a solid foundation of its known properties, a scientifically sound proposed synthesis, and an overview of its expected reactivity. It is our hope that this document will empower researchers to explore the utility of this compound in their work, leading to new discoveries in medicine and materials science.
References
Sources
- 1. 1330750-39-4|4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 1330750-39-4 Cas No. | 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline | Matrix Scientific [matrixscientific.com]
- 3. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
